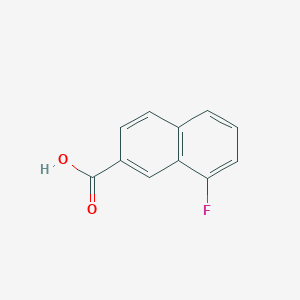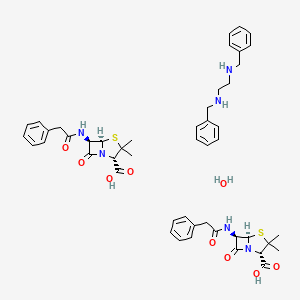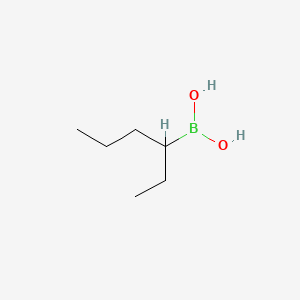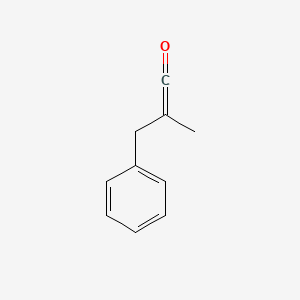
1,2-Dichloro-1,1,2,2-tetramethyldistannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dichloro-1,1,2,2-tetramethyldistannane is an organotin compound with the molecular formula C4H12Cl2Sn2 It is characterized by the presence of two tin atoms bonded to two chlorine atoms and four methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Dichloro-1,1,2,2-tetramethyldistannane can be synthesized through the reaction of tetramethyltin with chlorine gas. The reaction typically occurs under controlled conditions to ensure the selective formation of the desired product. The general reaction is as follows:
Sn(CH3)4+Cl2→ClSn(CH3)2Sn(CH3)2Cl
This reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process requires precise control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dichloro-1,1,2,2-tetramethyldistannane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other substituents such as alkyl or aryl groups.
Reduction Reactions: The compound can be reduced to form lower oxidation state tin compounds.
Oxidation Reactions: It can be oxidized to form higher oxidation state tin compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl or aryl halides, and the reactions are typically carried out in the presence of a catalyst such as palladium.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Major Products Formed
Substitution Reactions: Products include various organotin compounds with different substituents.
Reduction Reactions: Products include lower oxidation state tin compounds.
Oxidation Reactions: Products include higher oxidation state tin compounds.
Wissenschaftliche Forschungsanwendungen
1,2-Dichloro-1,1,2,2-tetramethyldistannane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organotin compounds.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Industry: It is used in the production of materials with specific properties, such as catalysts and stabilizers.
Wirkmechanismus
The mechanism of action of 1,2-Dichloro-1,1,2,2-tetramethyldistannane involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with these targets, leading to changes in their activity. The pathways involved in these interactions are still under investigation, but they are believed to involve coordination chemistry and redox reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Dichloro-1,1,2,2-tetramethyldisilane: Similar in structure but contains silicon instead of tin.
1,2-Dichloro-1,1,2,2-tetramethylgermane: Similar in structure but contains germanium instead of tin.
Uniqueness
1,2-Dichloro-1,1,2,2-tetramethyldistannane is unique due to the presence of tin atoms, which impart distinct chemical properties compared to its silicon and germanium analogs
Eigenschaften
CAS-Nummer |
58529-40-1 |
|---|---|
Molekularformel |
C4H12Cl2Sn2 |
Molekulargewicht |
368.5 g/mol |
InChI |
InChI=1S/4CH3.2ClH.2Sn/h4*1H3;2*1H;;/q;;;;;;2*+1/p-2 |
InChI-Schlüssel |
NNAXQWGLEMESPZ-UHFFFAOYSA-L |
Kanonische SMILES |
C[Sn](C)Cl.C[Sn](C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(5-{(Z)-[2,4-dioxo-3-(prop-2-yn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)-3-methylbenzoic acid](/img/structure/B14148829.png)

![{[4-(Butan-2-yl)phenyl]amino}[(4-methylphenyl)sulfonyl]methanone](/img/structure/B14148837.png)


![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(E)-furan-2-ylmethylidene]acetohydrazide](/img/structure/B14148868.png)

![3-{4-[(3-Methylphenyl)methyl]piperazin-1-yl}-1H-1,2,4-triazol-5-amine](/img/structure/B14148878.png)
![Ethyl 1-[(4-chloro-1-hydroxynaphthalen-2-yl)methyl]piperidine-4-carboxylate](/img/structure/B14148880.png)
![N'-[(E)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide](/img/structure/B14148886.png)

![(E)-3-(4-Methoxy-phenyl)-N-[1-methyl-2-phenyl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-acrylamide](/img/structure/B14148909.png)
![Diethyl [benzoyl(3-methylphenyl)amino]propanedioate](/img/structure/B14148930.png)

